3'-Methoxydaidzein

Description

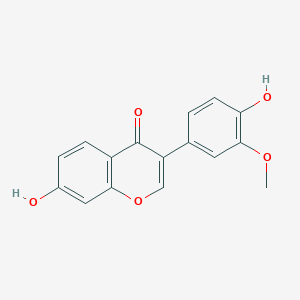

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-15-6-9(2-5-13(15)18)12-8-21-14-7-10(17)3-4-11(14)16(12)19/h2-8,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYAUELJBWQNDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176328 | |

| Record name | 3'-Methoxydaidzein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21913-98-4 | |

| Record name | 3′-Methoxydaidzein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21913-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Methoxydaidzein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021913984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Methoxydaidzein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Biosynthesis of 3'-Methoxydaidzein in Soy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway of 3'-methoxydaidzein in soybean (Glycine max). It covers the core enzymatic steps, from the general phenylpropanoid pathway to the specific methylation of daidzein. This document also includes detailed experimental protocols, quantitative data, and visualizations to facilitate further research and drug development efforts centered on this promising isoflavonoid.

The Biosynthetic Pathway of this compound

The formation of this compound is an extension of the well-characterized isoflavonoid biosynthetic pathway in legumes. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the key intermediate, daidzein. The final step involves a specific O-methylation of daidzein.

The core pathway leading to daidzein involves the following key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL)

-

Cinnamate 4-Hydroxylase (C4H)

-

4-Coumarate:CoA Ligase (4CL)

-

Chalcone Synthase (CHS)

-

Chalcone Isomerase (CHI)

-

Isoflavone Synthase (IFS)

Following the synthesis of daidzein, a crucial methylation step is required to produce this compound. While the specific enzyme responsible for the 3'-O-methylation of daidzein has not been definitively characterized in soybean, it is hypothesized to be an isoflavone O-methyltransferase (IOMT) . Research has identified a family of at least 20 putative IOMT genes in the soybean genome. One member, GmIOMT1, has been shown to be involved in the biosynthesis of glycitein through the methylation of 6-hydroxydaidzein.[1][2] This suggests that another member of this gene family is likely responsible for the 3'-O-methylation of daidzein.

A proposed candidate for this reaction is SOMT-9 , a characterized O-methyltransferase from soybean that has been shown to transfer a methyl group to the 3'-OH group of various flavonoid substrates.[3] While its primary substrate was identified as quercetin, its substrate flexibility suggests it could potentially methylate daidzein at the 3' position. Further functional characterization is required to confirm this hypothesis.

digraph "3_Methoxydaidzein_Biosynthesis_Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124", penwidth=1, color="#5F6368"];

edge [penwidth=1.5, color="#4285F4", arrowhead=normal];

// Nodes for substrates and products

Phenylalanine [label="Phenylalanine"];

Cinnamic_acid [label="Cinnamic acid"];

p_Coumaric_acid [label="p-Coumaric acid"];

p_Coumaroyl_CoA [label="p-Coumaroyl-CoA"];

Naringenin_chalcone [label="Naringenin chalcone"];

Naringenin [label="Naringenin"];

Daidzein [label="Daidzein", fillcolor="#FBBC05"];

"3_Methoxydaidzein" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for enzymes

PAL [label="PAL", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

C4H [label="C4H", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"4CL" [label="4CL", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

CHS [label="CHS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

CHI [label="CHI", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

IFS [label="IFS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

IOMT [label="Isoflavone\n3'-O-Methyltransferase\n(Hypothesized)", shape=ellipse, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathway edges

Phenylalanine -> Cinnamic_acid [label=""];

Cinnamic_acid -> p_Coumaric_acid [label=""];

p_Coumaric_acid -> p_Coumaroyl_CoA [label=""];

p_Coumaroyl_CoA -> Naringenin_chalcone [label=""];

Naringenin_chalcone -> Naringenin [label=""];

Naringenin -> Daidzein [label=""];

Daidzein -> "3_Methoxydaidzein" [label="", style=dashed];

// Enzyme to reaction edges

PAL -> Phenylalanine:e;

C4H -> Cinnamic_acid:e;

"4CL" -> p_Coumaric_acid:e;

CHS -> p_Coumaroyl_CoA:e;

CHI -> Naringenin_chalcone:e;

IFS -> Naringenin:e;

IOMT -> Daidzein:e;

// Invisible edges for alignment

{rank=same; Phenylalanine; PAL;}

{rank=same; Cinnamic_acid; C4H;}

{rank=same; p_Coumaric_acid; "4CL";}

{rank=same; p_Coumaroyl_CoA; CHS;}

{rank=same; Naringenin_chalcone; CHI;}

{rank=same; Naringenin; IFS;}

{rank=same; Daidzein; IOMT;}

{rank=same; "3_Methoxydaidzein";}

}

Figure 2: Experimental workflow to identify transcriptional regulators.

Experimental Workflow for Identifying the Specific Isoflavone 3'-O-Methyltransferase

The following workflow outlines a systematic approach to identify and characterize the specific enzyme responsible for the 3'-O-methylation of daidzein from the pool of putative GmIOMTs.

```dot

digraph "IOMT_Identification_Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.5];

node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124", penwidth=1, color="#5F6368"];

edge [penwidth=1.5, color="#4285F4", arrowhead=normal];

// Nodes

A [label="Bioinformatic Analysis:\nIdentify all putative IOMT genes\nin the soybean genome."];

B [label="Gene Expression Analysis:\nCorrelate IOMT gene expression with\nthis compound accumulation (if data available)\nor daidzein levels in different tissues/conditions."];

C [label="Selection of Candidate IOMTs"];

D [label="Heterologous Expression of\nCandidate IOMTs in E. coli or Yeast"];

E [label="In vitro Enzyme Assays with\nDaidzein as Substrate"];

F [label="Analysis of Reaction Products by\nHPLC and LC-MS/MS"];

G [label="Identification of the IOMT\nProducing this compound"];

H [label="Further Biochemical Characterization:\n(Km, Vmax, pH and temperature optima)"];

// Edges

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

F -> G;

G -> H;

}

References

- 1. Identification of a Unique Type of Isoflavone O-Methyltransferase, GmIOMT1, Based on Multi-Omics Analysis of Soybean under Biotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a Unique Type of Isoflavone O-Methyltransferase, GmIOMT1, Based on Multi-Omics Analysis of Soybean under Biotic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of an O-methyltransferase from soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, Isolation, and Characterization of 3'-Methoxydaidzein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methoxydaidzein, a naturally occurring isoflavone, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this promising compound. Detailed experimental protocols for its extraction from natural sources and a plausible synthetic route are presented. Furthermore, this document summarizes key quantitative data and explores the known signaling pathways through which this compound exerts its biological effects, including its notable interaction with voltage-gated sodium channels.

Introduction

Isoflavones, a class of phytoestrogens, are widely distributed in the plant kingdom and are recognized for their diverse biological activities. Among these, daidzein and its derivatives have been the subject of extensive research. This compound (3'-O-methyldaidzein), a methoxylated derivative of daidzein, has emerged as a molecule of interest due to its unique pharmacological profile. Initial investigations have highlighted its potent analgesic properties, suggesting its potential as a lead compound for the development of novel pain therapeutics. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Discovery and Natural Sources

The discovery of this compound is rooted in the systematic phytochemical investigation of various plant species known to produce isoflavonoids. While a singular "discovery" paper is not readily identifiable, its presence has been reported in several plant families, most notably Fabaceae.

Key Natural Sources:

-

Pueraria lobata (Kudzu): The roots of Kudzu are a well-documented source of a variety of isoflavones, including puerarin and daidzin. 3'-Methoxypuerarin, the glycoside of this compound, has been isolated from this plant, indicating the presence of the aglycone.

-

Dalbergia species: Various species of the Dalbergia genus, known for their rich flavonoid content, have been shown to contain a diverse array of isoflavones. While not explicitly isolated as this compound in all studies, the presence of structurally related compounds suggests its potential occurrence. For instance, 3'-hydroxydaidzein has been isolated from the heartwood of Dalbergia odorifera.

-

Medicago sativa (Alfalfa): Alfalfa is another leguminous plant known to produce a range of phytoestrogens. While specific isolation of this compound is not prominently documented, the general isoflavone profile of this plant makes it a potential source.

Experimental Protocols

Isolation from Natural Sources

The isolation of this compound from plant material typically involves extraction followed by chromatographic separation. The following is a generalized protocol based on methods used for isolating isoflavones from sources like Pueraria lobata.

Protocol: Isolation of this compound from Pueraria lobata Root

-

Extraction:

-

Air-dried and powdered root material of Pueraria lobata is subjected to extraction with a polar solvent, typically 80% ethanol or methanol, at room temperature with agitation or under reflux.

-

The extraction is repeated multiple times to ensure exhaustive recovery of the target compounds.

-

The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Liquid-Liquid Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Isoflavones are typically enriched in the ethyl acetate fraction.

-

-

Chromatographic Purification:

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, for example, a mixture of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Centrifugal Partition Chromatography (CPC): For more efficient separation, CPC can be employed. A biphasic solvent system, such as n-hexane-ethyl acetate-n-butanol-ethanol-water, is used to partition and separate the components of the extract.

-

Flash Chromatography (FC) and Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are further purified using flash chromatography or preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of methanol and water, to yield the pure compound.

-

Chemical Synthesis

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be devised based on established methods for isoflavone synthesis, such as the Suzuki-Miyaura cross-coupling reaction.

Proposed Synthetic Pathway:

A potential synthetic approach involves the coupling of a suitably protected 3-iodochromone with a 3-methoxy-4-hydroxyphenylboronic acid derivative, followed by deprotection.

Workflow for Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Structural Elucidation and Data Presentation

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on analysis of closely related structures and general principles of flavonoid spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data of this compound (in DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.3 | s | - |

| H-5 | ~7.9 | d | 8.8 |

| H-6 | ~6.9 | dd | 8.8, 2.4 |

| H-8 | ~6.8 | d | 2.4 |

| H-2' | ~7.1 | d | 2.0 |

| H-5' | ~6.9 | d | 8.2 |

| H-6' | ~7.0 | dd | 8.2, 2.0 |

| 7-OH | ~10.8 | s | - |

| 4'-OH | ~9.6 | s | - |

| 3'-OCH₃ | ~3.8 | s | - |

Table 2: Predicted ¹³C NMR Spectral Data of this compound (in DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~152.5 |

| C-3 | ~123.0 |

| C-4 | ~175.0 |

| C-4a | ~117.5 |

| C-5 | ~127.0 |

| C-6 | ~115.0 |

| C-7 | ~162.0 |

| C-8 | ~102.0 |

| C-8a | ~157.0 |

| C-1' | ~122.0 |

| C-2' | ~112.0 |

| C-3' | ~147.5 |

| C-4' | ~145.0 |

| C-5' | ~115.5 |

| C-6' | ~119.0 |

| 3'-OCH₃ | ~56.0 |

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak [M]⁺. The fragmentation pattern would likely involve retro-Diels-Alder (RDA) cleavage of the C-ring, a characteristic fragmentation pathway for flavonoids.

Expected EI-MS Fragmentation:

-

Molecular Ion [M]⁺: m/z 284

-

Key Fragments: RDA fragmentation would lead to characteristic fragments corresponding to the A and B rings. The presence of the methoxy group on the B-ring would influence the m/z of the resulting fragment.

Biological Activities and Signaling Pathways

This compound has demonstrated significant biological activities, with its analgesic effects being the most prominently studied.

Inhibition of Voltage-Gated Sodium Channels

A key mechanism underlying the analgesic activity of this compound is its ability to inhibit voltage-gated sodium channels (VGSCs), particularly the Nav1.7 subtype, which is a critical player in pain perception.[1]

Table 3: Inhibitory Activity of this compound on Voltage-Gated Sodium Channel Subtypes

| Channel Subtype | IC₅₀ (nM) |

| Nav1.7 | 181 ± 14 |

| Nav1.8 | 397 ± 26 |

| Nav1.3 | 505 ± 46 |

| Data from Xu et al. (2019)[1] |

Signaling Pathway: Inhibition of Nav1.7

Caption: Inhibition of Nav1.7 by this compound.

G-Protein Coupled Estrogen Receptor (GPER) Signaling

As a phytoestrogen, this compound may also exert its effects through the G-protein coupled estrogen receptor (GPER), a membrane-bound estrogen receptor. Activation of GPER can trigger rapid, non-genomic signaling cascades.

GPER Signaling Pathway

Caption: Potential GPER-mediated signaling by this compound.

Conclusion and Future Directions

This compound stands out as a promising natural product with significant therapeutic potential, particularly in the realm of pain management. This technical guide has provided a detailed overview of its discovery, isolation from natural sources, and structural characterization. The outlined experimental protocols and spectroscopic data serve as a valuable resource for researchers. The elucidation of its mechanism of action, primarily through the inhibition of voltage-gated sodium channels, opens avenues for the design of novel analgesics.

Future research should focus on optimizing the isolation and synthesis of this compound to ensure a sustainable supply for further investigation. In-depth studies are warranted to fully delineate its pharmacokinetic and pharmacodynamic properties, as well as to explore its efficacy and safety in preclinical models of various disease states. Furthermore, a comprehensive investigation of its interactions with other cellular targets will undoubtedly unveil the full spectrum of its therapeutic potential.

References

Unveiling the Spectroscopic Signature of 3'-Methoxydaidzein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3'-Methoxydaidzein, a naturally occurring isoflavone and a derivative of daidzein. Understanding the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of this compound is crucial for its identification, characterization, and utilization in various research and drug development applications.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.2 | s | - |

| H-5 | ~7.9 | d | ~8.8 |

| H-6 | ~6.9 | dd | ~8.8, 2.2 |

| H-8 | ~6.8 | d | ~2.2 |

| H-2' | ~7.0 | d | ~2.0 |

| H-5' | ~6.9 | d | ~8.2 |

| H-6' | ~7.0 | dd | ~8.2, 2.0 |

| 3'-OCH₃ | ~3.8 | s | - |

| 7-OH | ~10.8 | s (br) | - |

| 4'-OH | ~9.6 | s (br) | - |

| Predicted shifts are based on daidzein data and known substituent effects. Solvent: DMSO-d₆. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152 |

| C-3 | ~123 |

| C-4 | ~175 |

| C-4a | ~117 |

| C-5 | ~127 |

| C-6 | ~115 |

| C-7 | ~162 |

| C-8 | ~102 |

| C-8a | ~157 |

| C-1' | ~122 |

| C-2' | ~112 |

| C-3' | ~148 |

| C-4' | ~147 |

| C-5' | ~115 |

| C-6' | ~119 |

| 3'-OCH₃ | ~56 |

| Predicted shifts are based on daidzein data and known substituent effects. Solvent: DMSO-d₆. |

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₂O₅ |

| Molecular Weight | 284.26 g/mol |

| Exact Mass | 284.0685 Da |

| Predicted Key Fragment Ions (m/z) | |

| [M+H]⁺ | 285.0759 |

| [M-CH₃]⁺ | 269.0603 |

| [M-H]⁻ | 283.0611 |

| Fragmentation patterns are predicted based on the general fragmentation of flavonoids. |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and mass spectrometry data for isoflavones like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). The choice of solvent is critical and can influence the chemical shifts of labile protons (e.g., hydroxyl groups).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments: To unambiguously assign all proton and carbon signals, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the purified this compound (typically 1-10 µg/mL) in a solvent compatible with the ionization source, such as methanol or acetonitrile, often with the addition of a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to promote ionization.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are recommended for accurate mass measurements and determination of elemental composition.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information. This involves isolating the precursor ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting product ions.

-

-

Data Analysis: Analyze the fragmentation pattern to elucidate the structure of the molecule. Common fragmentation pathways for flavonoids include retro-Diels-Alder (RDA) reactions and losses of small neutral molecules like CO, H₂O, and methyl radicals.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

In Vitro vs. In Vivo Metabolism of 3'-Methoxydaidzein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methoxydaidzein, a methoxylated derivative of the soy isoflavone daidzein, is a compound of increasing interest due to its potential biological activities. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the anticipated in vitro and in vivo metabolism of this compound. Due to the limited direct experimental data on this specific compound, this guide synthesizes information from the metabolism of its parent compound, daidzein, and other related isoflavones to propose likely metabolic pathways. Detailed hypothetical experimental protocols for both in vitro and in vivo studies are provided to guide future research. Furthermore, this guide includes structured tables for the presentation of anticipated quantitative data and visual diagrams of the proposed metabolic pathways and experimental workflows generated using Graphviz (DOT language).

Introduction

Isoflavones, such as daidzein, are polyphenolic compounds found in soy and other legumes that have been extensively studied for their potential health benefits. This compound is a derivative of daidzein with a methoxy group at the 3' position of the B-ring. This structural modification can significantly influence its bioavailability, metabolic stability, and biological activity. The metabolism of xenobiotics, including isoflavones, is broadly categorized into Phase I and Phase II reactions. Phase I reactions, primarily mediated by Cytochrome P450 (CYP) enzymes, introduce or expose functional groups, while Phase II reactions involve conjugation of these functional groups with endogenous molecules to increase water solubility and facilitate excretion[1]. This guide will explore the probable metabolic transformations of this compound in both in vitro and in vivo systems.

Proposed Metabolic Pathways of this compound

Based on the known metabolism of daidzein and other O-methylated flavonoids, the primary metabolic pathways for this compound are proposed to be O-demethylation, hydroxylation, glucuronidation, and sulfation.

Phase I Metabolism

-

O-Demethylation: The methoxy group at the 3' position is a likely target for O-demethylation by CYP enzymes, particularly CYP1A2, which is known to be involved in the demethylation of other flavonoids[2]. This reaction would yield 3'-hydroxydaidzein, which is identical to a known metabolite of daidzein, 7,3',4'-trihydroxyisoflavone.

-

Hydroxylation: Additional hydroxyl groups may be introduced onto the aromatic rings of this compound by various CYP isoforms.

Phase II Metabolism

-

Glucuronidation: The hydroxyl groups on this compound and its Phase I metabolites are expected to undergo glucuronidation, a major pathway for isoflavone metabolism[3]. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Sulfation, catalyzed by sulfotransferases (SULTs), is another important conjugation pathway for isoflavones and their metabolites[3][4].

The following diagram illustrates the proposed metabolic pathways for this compound.

Data Presentation: Quantitative Analysis of Metabolites

The following tables are templates for summarizing quantitative data from future in vitro and in vivo metabolism studies of this compound.

Table 1: In Vitro Metabolism of this compound in Human Liver Microsomes

| Metabolite | Formation Rate (pmol/min/mg protein) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| 3'-Hydroxydaidzein | Data to be determined | Data to be determined |

| Hydroxylated-3'-Methoxydaidzein | Data to be determined | Data to be determined |

| This compound-Glucuronide | Data to be determined | Data to be determined |

| This compound-Sulfate | Data to be determined | Data to be determined |

Table 2: In Vivo Pharmacokinetic Parameters of this compound and its Metabolites in Rats

| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| 3'-Hydroxydaidzein | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| This compound Conjugates | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| 3'-Hydroxydaidzein Conjugates | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

The following are detailed, albeit hypothetical, protocols for conducting in vitro and in vivo metabolism studies of this compound. These are based on established methods for isoflavone metabolism.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify and quantify the metabolites of this compound formed by human liver microsomal enzymes.

Workflow Diagram:

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Uridine 5'-diphospho-glucuronic acid (UDPGA)

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Thaw human liver microsomes on ice.

-

Prepare the NADPH regenerating system, UDPGA, and PAPS solutions in phosphate buffer.

-

-

Incubation:

-

In a microcentrifuge tube, pre-incubate a mixture of human liver microsomes (final concentration ~0.5 mg/mL) and this compound (final concentration ~1 µM) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the cofactor mix (NADPH regenerating system, UDPGA, and PAPS).

-

Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Reaction Termination and Sample Preparation:

-

At each time point, terminate the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard.

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method to identify and quantify this compound and its metabolites.

-

In Vivo Metabolism and Pharmacokinetics in a Rodent Model

This protocol describes a typical in vivo study to determine the pharmacokinetic profile and identify the major metabolites of this compound in rats.

Workflow Diagram:

Materials:

-

This compound

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Vehicle for dosing (e.g., 0.5% carboxymethylcellulose)

-

Metabolic cages

-

Blood collection supplies (e.g., heparinized tubes)

-

LC-MS/MS system

Procedure:

-

Animal Acclimation and Dosing:

-

Acclimate rats to laboratory conditions for at least one week.

-

Fast the animals overnight before dosing.

-

Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.

-

-

Sample Collection:

-

Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

-

House the animals in metabolic cages to collect urine and feces at specified intervals (e.g., 0-8h, 8-24h, 24-48h).

-

-

Sample Processing:

-

Centrifuge the blood samples to obtain plasma.

-

Homogenize the feces in a suitable solvent.

-

Store all samples at -80°C until analysis.

-

-

LC-MS/MS Analysis:

-

Develop and validate an LC-MS/MS method for the quantification of this compound and its potential metabolites in plasma, urine, and feces.

-

Analyze the collected samples to determine the concentration-time profiles of the parent compound and its metabolites.

-

-

Pharmacokinetic Analysis:

-

Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for this compound and its major metabolites.

-

Conclusion

While direct experimental data on the metabolism of this compound is currently scarce, this technical guide provides a robust framework for future investigations. The proposed metabolic pathways, based on the well-established biotransformation of daidzein and other isoflavones, suggest that O-demethylation, hydroxylation, glucuronidation, and sulfation are the key metabolic routes. The detailed experimental protocols for in vitro and in vivo studies offer a clear roadmap for researchers to elucidate the metabolic fate of this promising compound. The structured data tables and visual diagrams provide a standardized format for reporting and interpreting future findings. Further research following these guidelines will be instrumental in understanding the complete pharmacokinetic and metabolic profile of this compound, which is essential for its potential development as a therapeutic agent.

References

- 1. mercell.com [mercell.com]

- 2. researchgate.net [researchgate.net]

- 3. Urinary pharmacokinetics of the glucuronide and sulfate conjugates of genistein and daidzein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of the glucuronide and sulfate conjugates of genistein and daidzein in men and women after consumption of a soy beverage - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of 3'-Methoxydaidzein in Animal Models: A Technical Guide

Introduction

3'-Methoxydaidzein is a methoxylated derivative of daidzein, a well-known isoflavone found in soy and other legumes. The addition of a methoxy group at the 3' position can significantly alter the physicochemical properties of the parent molecule, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential and safety. This document outlines a framework for studying its pharmacokinetics in animal models, drawing parallels from extensive research on daidzein.

Predicted Pharmacokinetic Profile of this compound

Based on the known pharmacokinetics of daidzein, we can anticipate a similar, yet distinct, profile for this compound. The methoxy group may increase its lipophilicity, which could enhance its oral absorption and alter its metabolic fate.

Quantitative Pharmacokinetic Data for Daidzein in Rodent Models

To provide a quantitative context, the following tables summarize reported pharmacokinetic parameters for daidzein in rats and mice. These values can serve as a benchmark for future studies on this compound.

Table 1: Pharmacokinetic Parameters of Daidzein in Rats

| Dosage Form | Dose (mg/kg) | Route | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) | Absolute Bioavailability (%) | Animal Strain | Reference |

| Suspension | 10 | Oral | - | - | - | 9.7 | DA/Han | [1] |

| Suspension | 100 | Oral | - | - | - | 2.2 | DA/Han | [1] |

| Suspension | 50 | i.p. | 173 | 0.75 | - | 28.2 | - | [2] |

| GCD-EDA Complex | 1.35 | i.p. | 615 | 0.25 | - | 82.4 | - | [2] |

| Nanosuspension | 10 | Oral | - | - | 2.65-fold higher than suspension | - | - | [3] |

| Nanoemulsion | 10 | Oral | - | - | 2.62-fold higher than suspension | - | - | [3] |

Table 2: Pharmacokinetic Parameters of Daidzein in Mice

| Dosage Form | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | AUC (µM·h) | Relative Bioavailability (%) | Animal Strain | Reference |

| Daidzin Solution | - | Oral | 2.14 ± 0.04 | - | - | - | - | [4] |

| Daidzin loaded TZN | - | Oral | 5.66 ± 0.16 | - | 2.4-fold higher than solution | - | - | [4] |

Note: '-' indicates data not reported in the cited literature. AUC values are often reported in different units and contexts (e.g., AUC0-t, AUC0-∞), and direct comparison should be made with caution. The relative bioavailability of nanoparticle formulations was compared to a standard suspension or solution.

Experimental Protocols for Pharmacokinetic Studies

A typical pharmacokinetic study of this compound in a rodent model would involve the following steps:

Animal Models

-

Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies due to their well-characterized physiology and handling ease.[5][6] C57BL/6 mice are also a suitable model.[7]

-

Housing: Animals should be housed in controlled conditions with a standard diet and water ad libitum, and a regular light-dark cycle.[2][8]

Dosing and Administration

-

Formulation: this compound can be formulated as a suspension in a vehicle like saline or a solution if solubility permits.[2] For oral administration, gavage is a standard method.[1] Intravenous administration is necessary to determine absolute bioavailability.[6][9]

-

Dose Selection: Dose levels should be selected based on preliminary toxicity and efficacy studies. A low and a high dose are often used to assess dose-linearity.[1]

Sample Collection

-

Blood Sampling: Blood samples are typically collected from the tail vein or via cardiac puncture at predetermined time points after dosing.[7] The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug.

-

Plasma Preparation: Blood is collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.[10]

Bioanalytical Method

-

Sample Preparation: Plasma samples often require a protein precipitation step, followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte and remove interfering substances.[10][11]

-

Analytical Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying small molecules like this compound and its metabolites in biological matrices due to its high sensitivity and selectivity.[10][12]

Mandatory Visualizations

Experimental Workflow

Caption: A typical experimental workflow for a pharmacokinetic study of this compound in a rodent model.

Predicted Metabolic Pathway of this compound

The metabolism of this compound is expected to follow pathways similar to daidzein, primarily involving Phase I and Phase II reactions.

Caption: Predicted metabolic pathways for this compound, including Phase I and Phase II reactions.

Discussion of Potential Metabolic Pathways

The metabolism of daidzein is well-documented and provides a strong basis for predicting the biotransformation of this compound.

-

Phase I Metabolism: The primary Phase I reactions for daidzein involve hydroxylation by cytochrome P450 (CYP450) enzymes, leading to the formation of various hydroxylated metabolites.[13][14] For this compound, a key initial step is likely to be O-demethylation to form daidzein, which can then undergo further metabolism. Direct hydroxylation of the this compound molecule is also possible.

-

Phase II Metabolism: Following Phase I metabolism, or directly, daidzein and its hydroxylated metabolites undergo extensive Phase II conjugation. The main pathways are glucuronidation , catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation , catalyzed by sulfotransferases (SULTs).[11][15] These reactions increase the water solubility of the compounds, facilitating their excretion. Glucuronide and sulfate conjugates are the predominant forms of daidzein found in plasma.[11][16]

-

Gut Microbiota Metabolism: The gut microbiota plays a significant role in the metabolism of isoflavones.[15][17] Daidzein can be metabolized by gut bacteria to produce metabolites such as dihydrodaidzein and equol.[15][17] It is plausible that this compound could also be a substrate for microbial enzymes, leading to a unique set of metabolites.

Conclusion

While specific pharmacokinetic data for this compound are currently lacking, the extensive knowledge of its parent compound, daidzein, provides a robust framework for future research. This guide offers a comprehensive starting point for scientists and researchers, detailing the expected pharmacokinetic profile, providing relevant comparative data, and outlining detailed experimental protocols. The provided visualizations of a typical experimental workflow and predicted metabolic pathways serve as practical tools for study design and data interpretation. Further studies are warranted to elucidate the precise pharmacokinetic properties of this compound and to understand how the 3'-methoxy substitution influences its biological activity and disposition in animal models.

References

- 1. Toxicokinetics of the phytoestrogen daidzein in female DA/Han rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improved Pharmacokinetics and Tissue Uptake of Complexed Daidzein in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of Pharmacokinetic Parameters of Daidzein-Containing Nanosuspension and Nanoemulsion Formulations After Oral Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TPGS emulsified zein nanoparticles enhanced oral bioavailability of daidzin: in vitro characteristics and in vivo performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and bioavailability of the isoflavone biochanin A in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Soy isoflavone phase II metabolism differs between rodents and humans: implications for the effect on breast cancer risk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Developmental Exposures of Male Rats to Soy Isoflavones Impact Leydig Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and bioavailability of the isoflavone biochanin A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous determination of daidzein, its prodrug and major conjugative metabolites in rat plasma and application in a pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gavinpublishers.com [gavinpublishers.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Oxidative metabolism of the soy isoflavones daidzein and genistein in humans in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI [frontiersin.org]

- 16. Plasma profiling of intact isoflavone metabolites by high-performance liquid chromatography and mass spectrometric identification of flavone glycosides daidzin and genistin in human plasma after administration of kinako - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Navigating the Toxicological Landscape of 3'-Methoxydaidzein: A Technical Guide

A notable scarcity of direct toxicological data exists for 3'-Methoxydaidzein, a methoxylated derivative of the soy isoflavone daidzein. While this technical guide aims to provide a comprehensive overview, the available scientific literature primarily focuses on its parent compound, daidzein. Consequently, this document summarizes the known information on this compound and presents a detailed toxicological profile of daidzein as a scientifically relevant surrogate. Researchers and drug development professionals should interpret the following data with the understanding that it largely pertains to daidzein, and further targeted studies on this compound are imperative.

Executive Summary of Toxicological Profile

Limited direct research on the toxicology of this compound necessitates a reliance on data from its parent compound, daidzein. In vivo and in silico studies on daidzein suggest a favorable safety profile, with a high No Observed Adverse Effect Level (NOAEL) in acute oral toxicity studies.[1][2] Repeated dose studies on daidzein have not shown significant alterations in hematological or biochemical parameters.[2][3] In vitro assays on daidzein indicate an absence of genotoxic effects.[4] This guide provides a detailed examination of the available toxicological data for daidzein to serve as a foundational reference for the assessment of this compound.

Quantitative Toxicology Data Summary

The following tables summarize the key quantitative toxicological data available for daidzein, which may serve as a preliminary reference for this compound.

Table 1: Acute and Repeated-Dose Toxicity of Daidzein

| Study Type | Species | Route of Administration | Dosing Regimen | Key Findings | Reference |

| Acute Oral Toxicity | Animals | Oral | Single dose | No mortality observed. NOAEL > 5000 mg/kg.[1][2] | [1][2] |

| Repeated Dose Toxicity (28 days) | Wistar Rats | Oral | 50, 100, and 200 mg/kg/day | No significant changes in food and water intake, body weight, relative organ weight, hematological, biochemical, and urine parameters. No signs of toxicity in gross necropsy and histopathology. | [5] |

Table 2: In Vitro Cytotoxicity of Daidzein

| Cell Line | Assay Type | Concentration Range | IC50 Value | Key Findings | Reference |

| Human BEL-7402 Cancer Cells | MTT Assay | 6.25 - 100 µM | 59.7 ± 8.1 µM | Daidzein showed moderate cytotoxic activity.[6] It induced apoptosis through an ROS-mediated mitochondrial dysfunction pathway and caused cell cycle arrest at the G2/M phase.[6] | [6] |

| A549, HeLa, HepG-2, MG-63 Cancer Cells | MTT Assay | 6.25 - 100 µM | >100 µM | No cytotoxic activity was observed.[6] | [6] |

| Rat HTC Cells | MTT Assay | 0.1 - 100 µM | >10 µM | Poor inhibition of cell growth at concentrations up to 10 µM. Marked inhibition at 50 and 100 µM.[4] | [4] |

Table 3: Genotoxicity of Daidzein

| Assay Type | System | Concentrations Tested | Results | Reference |

| Micronucleus Assay | Cultured HTC Cells | Up to 10 µM | No significant difference in the induction of micronuclei compared to the negative control, indicating an absence of genotoxic effect at the tested concentrations.[4] | [4] |

Experimental Protocols

This section details the methodologies for the key toxicological experiments cited for daidzein.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Plating: Cells are seeded in 96-well plates at a density of 8 x 10³ cells/well and incubated overnight at 37°C in a 5% CO₂ incubator.[6]

-

Compound Exposure: The test compound (e.g., daidzein) is added to the wells at various concentrations (e.g., 10⁻⁶ to 10⁻⁴ M), and the plates are incubated for 48 hours.[6]

-

MTT Addition: A stock solution of MTT (5 mg/ml) is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.[6]

-

Data Analysis: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells.

In Vitro Micronucleus Assay

The micronucleus assay is a genotoxicity test for the detection of agents that cause chromosomal damage.

-

Cell Culture and Treatment: HTC cells are cultured and treated with the test compound (e.g., daidzein) at various concentrations. Positive and negative controls are included.[4]

-

Harvesting and Staining: After treatment, cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.

-

Scoring: The number of micronucleated cells is scored under a microscope.

-

Data Analysis: The frequency of micronucleated cells in the treated groups is compared to the negative control group to determine the genotoxic potential.[4]

Acute Oral Toxicity Study (as per OECD Guideline 423)

This study provides information on the health hazards likely to arise from a short-term oral exposure to a substance.

-

Animal Model: Typically conducted in rodents (e.g., Wistar rats).[3]

-

Dosing: A single high dose (e.g., up to 5000 mg/kg) of the test substance is administered orally.[2][3]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a specified period (e.g., 14 days).[7]

-

Pathology: At the end of the observation period, a gross necropsy is performed on all animals.

Repeated Dose 28-Day Oral Toxicity Study (as per OECD Guideline 407)

This study provides information on the potential adverse effects of a substance from repeated oral exposure over a 28-day period.

-

Animal Model: Typically conducted in rodents (e.g., Wistar rats).[3]

-

Dosing: The test substance is administered orally at multiple dose levels daily for 28 days.[3][5]

-

Observations: Daily clinical observations, weekly body weight, and food/water consumption measurements are recorded.

-

Clinical Pathology: At the end of the study, blood and urine samples are collected for hematological and clinical biochemistry analysis.

-

Pathology: A full necropsy is performed, and organs are weighed and examined histopathologically.[3]

Signaling Pathways and Mechanisms of Action

While direct evidence for this compound is lacking, daidzein is known to interact with several signaling pathways, which may provide insights into the potential mechanisms of action for its methoxylated derivative.

Estrogen Receptor-Dependent Signaling

Daidzein exhibits estrogenic activity and can modulate signaling pathways dependent on the estrogen receptor (ER).

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Isoflavone metabolism and bone-sparing effects of daidzein-metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In-vivo and in-silico toxicity studies of daidzein: an isoflavone from soy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Genotoxicity Evaluation of a Stilbene Extract Prior to Its Use as a Natural Additive: A Combination of the Micronucleus Test and the Comet Assay [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. nj.gov [nj.gov]

- 7. repeat-dose toxicity study: Topics by Science.gov [science.gov]

Technical Whitepaper: 3'-Methoxydaidzein as a Potent Voltage-Gated Sodium Channel Inhibitor

Abstract

Voltage-gated sodium channels (VGSCs) are critical mediators of neuronal excitability and represent key therapeutic targets for a range of pathologies, particularly pain.[1][2] Isoflavones, a class of naturally occurring compounds, have been investigated for various biological activities. This document provides a detailed technical overview of 3'-Methoxydaidzein (also known as Formononetin), an isoflavone that has been identified as a potent inhibitor of specific VGSC subtypes. Quantitative data from electrophysiological studies demonstrate its high affinity for channels crucial in pain signaling pathways, such as Nav1.7, Nav1.8, and Nav1.3.[1][3][4] This paper consolidates the available inhibitory data, outlines the standard experimental protocols for characterization, and illustrates the compound's mechanism of action and the corresponding research workflow.

Introduction: Voltage-Gated Sodium Channels and Isoflavones

Voltage-gated sodium channels are transmembrane proteins that facilitate the rapid influx of sodium ions in response to membrane depolarization, thereby propagating action potentials in excitable cells like neurons.[5][6] The VGSC family consists of several subtypes (Nav1.1-Nav1.9), each with distinct tissue distribution and biophysical properties.[7] Notably, subtypes Nav1.7, Nav1.8, and Nav1.3 are highly expressed in pain-sensing neurons (nociceptors) and have been genetically and pharmacologically validated as primary targets for analgesic drug development.[1][2]

This compound is a methoxylated isoflavone found in various plants, including Astragalus membranaceus (a traditional medicinal herb).[8][9] While extensively studied for its role in cancer modulation and other cellular pathways[10][11][12], recent evidence has highlighted its potent analgesic activity, which is directly attributed to the inhibition of VGSCs.[1][3][4] This positions this compound as a promising lead compound for the development of novel, non-opioid pain therapeutics.

Quantitative Inhibitory Data

Electrophysiological assays have quantified the inhibitory potency of this compound against key VGSC subtypes associated with pain transmission. The compound demonstrates nanomolar affinity, indicating a strong potential for therapeutic efficacy. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Channel Subtype | IC50 (nmol/L) | Significance in Pathophysiology |

| Nav1.7 | 181 ± 14 | Critical for setting the threshold of nociceptors; linked to human pain disorders.[1] |

| Nav1.8 | 397 ± 26 | Tetrodotoxin-resistant channel involved in the upstroke of the action potential in nociceptors.[1] |

| Nav1.3 | 505 ± 46 | Upregulated in sensory neurons following nerve injury, contributing to neuropathic pain.[1] |

Table 1: Inhibitory Potency of this compound on Pain-Related VGSC Subtypes. Data sourced from electrophysiological studies.[1]

Mechanism of Action and Signaling Consequences

The primary mechanism for the analgesic effect of this compound is the direct blockade of voltage-gated sodium channels. By binding to and inhibiting these channels on nociceptive neurons, the compound reduces sodium influx, which in turn raises the threshold for action potential generation. This dampens the transmission of pain signals from the periphery to the central nervous system, resulting in pain relief.

References

- 1. This compound exerts analgesic activity by inhibiting voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential block of sensory neuronal voltage-gated sodium channels by lacosamide [(2R)-2-(acetylamino)-N-benzyl-3-methoxypropanamide], lidocaine, and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Sodium Channel | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]

- 6. Physiology, Sodium Channels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Formononetin Derivatives and Cardioprotective Effects [jstage.jst.go.jp]

- 9. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potential Therapeutic Targets of Formononetin, a Type of Methoxylated Isoflavone, and Its Role in Cancer Therapy through the Modulation of Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Formononetin: A Review of Its Anticancer Potentials and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

3'-Methoxydaidzein: An In-Depth Technical Guide on Estrogen Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the direct interaction of 3'-Methoxydaidzein with estrogen receptors (ERα and ERβ). Consequently, the following guide synthesizes information on its parent compound, daidzein, and general principles of isoflavone structure-activity relationships to provide a predictive overview. The experimental protocols provided are standardized methods for assessing estrogenic activity and are not specific to studies that have utilized this compound, as such studies were not identified in the comprehensive literature search.

Introduction

This compound is a methoxylated derivative of the soy isoflavone daidzein. Isoflavones, often termed phytoestrogens, are a class of plant-derived compounds with structural similarities to mammalian estrogens, allowing them to interact with estrogen receptors and modulate estrogenic signaling pathways. The biological activity of isoflavones is significantly influenced by their metabolism, including methylation, which can alter their binding affinity for estrogen receptors and their subsequent agonist or antagonist effects. This guide provides a technical overview of the anticipated estrogen receptor modulation by this compound, based on the known properties of related isoflavones.

Predicted Estrogen Receptor Binding and Activity of this compound

Key SAR Principles for Isoflavones:

-

Hydroxyl Groups: The presence and position of hydroxyl groups are critical for estrogen receptor binding. The 4'-hydroxyl group on the B-ring and the 7-hydroxyl group on the A-ring of the isoflavone scaffold are particularly important for mimicking the phenolic A-ring of estradiol and forming hydrogen bonds within the ligand-binding pocket of the estrogen receptor.

-

Methylation: Methylation of the phenolic hydroxyl groups generally leads to a significant reduction in binding affinity for both ERα and ERβ. This is because the methyl group blocks the hydrogen bonding interactions that are crucial for high-affinity binding.

Based on these principles, it is predicted that This compound will exhibit significantly weaker binding affinity for both ERα and ERβ compared to its parent compound, daidzein. The methylation at the 3' position, while not one of the primary hydroxyl groups for binding, is likely to introduce steric hindrance and alter the electronic properties of the B-ring, further reducing its affinity.

Consequently, the estrogenic or antiestrogenic potency of this compound is expected to be considerably lower than that of daidzein.

Signaling Pathways

This compound, upon binding to estrogen receptors, would be expected to influence the classical genomic signaling pathway.

Figure 1: Predicted genomic estrogen receptor signaling pathway for this compound.

Experimental Protocols for Assessing Estrogenic Activity

While specific protocols for this compound are not available, the following are standard, detailed methodologies used to characterize the estrogenic and antiestrogenic activity of compounds like isoflavones.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity (RBA) of a test compound for ERα and ERβ.

Methodology:

-

Receptor Source: Full-length human recombinant ERα and ERβ proteins are used.

-

Radioligand: A tritiated form of estradiol ([³H]E₂), is used as the high-affinity radioligand.

-

Assay Buffer: A buffer containing Tris-HCl, EDTA, and glycerol is typically used.

-

Procedure: a. Constant concentrations of the ER protein and [³H]E₂ are incubated with increasing concentrations of the test compound (this compound) in a multi-well plate. b. The plate is incubated for 18-24 hours at 4°C to reach equilibrium. c. Hydroxyapatite slurry is added to each well to bind the receptor-ligand complexes. d. The plate is washed to remove unbound [³H]E₂. e. Scintillation fluid is added, and the radioactivity in each well is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the [³H]E₂ binding (IC₅₀) is determined. The RBA is calculated as: (IC₅₀ of Estradiol / IC₅₀ of Test Compound) x 100.

Figure 2: Workflow for an estrogen receptor competitive binding assay.

Estrogen-Responsive Reporter Gene Assay

Objective: To determine the functional estrogenic (agonist) or antiestrogenic (antagonist) activity of a test compound.

Methodology:

-

Cell Line: A human cell line, such as the breast cancer cell line MCF-7 or the endometrial cancer cell line Ishikawa, which endogenously express estrogen receptors, is used. These cells are transiently or stably transfected with a reporter construct.

-

Reporter Construct: The construct contains an estrogen response element (ERE) linked to a reporter gene, typically luciferase.

-

Procedure (Agonist Mode): a. Cells are plated in a multi-well plate and grown in a phenol red-free medium containing charcoal-stripped serum to remove endogenous estrogens. b. Cells are treated with increasing concentrations of the test compound. c. After 24-48 hours of incubation, the cells are lysed. d. A luciferase substrate is added to the lysate, and the resulting luminescence is measured.

-

Procedure (Antagonist Mode): a. Cells are co-treated with a fixed concentration of estradiol (E₂) and increasing concentrations of the test compound. b. The reduction in E₂-induced luciferase activity is measured.

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC₅₀ for agonists) or inhibits 50% of the E₂-induced response (IC₅₀ for antagonists) is determined.

Figure 3: Workflow for an ERE-luciferase reporter gene assay.

Cell Proliferation (E-Screen) Assay

Objective: To assess the estrogenic activity of a compound by measuring its effect on the proliferation of estrogen-dependent cells.

Methodology:

-

Cell Line: The human breast cancer cell line MCF-7, which is estrogen-dependent for proliferation, is commonly used.

-

Procedure: a. MCF-7 cells are seeded in a multi-well plate in a phenol red-free medium with charcoal-stripped serum. b. After cell attachment, the medium is replaced with medium containing increasing concentrations of the test compound. c. The cells are incubated for 6-7 days. d. Cell proliferation is quantified by various methods, such as the sulforhodamine B (SRB) assay, which stains total cellular protein.

-

Data Analysis: The proliferative effect (PE) is calculated relative to the proliferation of cells in the absence of the test compound. The concentration that yields half-maximal proliferation is the EC₅₀.

Conclusion

While direct experimental evidence is lacking, the current understanding of isoflavone structure-activity relationships strongly suggests that this compound is likely to be a weak modulator of estrogen receptors, with significantly lower binding affinity and functional activity compared to its parent compound, daidzein. The methylation of a key hydroxyl group is the primary reason for this predicted decrease in activity. To definitively characterize the estrogenic and antiestrogenic profile of this compound, empirical testing using the standardized experimental protocols outlined in this guide is essential. Such studies would provide the necessary quantitative data to fully understand its potential as a selective estrogen receptor modulator for research and therapeutic applications.

Preliminary Anti-inflammatory Effects of 3'-Methoxydaidzein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methoxydaidzein, a methoxylated isoflavone, is an emerging compound of interest for its potential therapeutic properties. While research into its specific anti-inflammatory effects is in its nascent stages, the broader class of isoflavones, including its parent compound daidzein, has well-documented anti-inflammatory activities. This technical guide synthesizes the current understanding of the anti-inflammatory potential of this compound, drawing upon data from related methoxylated isoflavones and the established mechanisms of isoflavone action. The primary anti-inflammatory mechanisms of isoflavones involve the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in pro-inflammatory mediators. This document provides an overview of the available data, details common experimental protocols for assessing anti-inflammatory activity, and visualizes the implicated signaling pathways.

Introduction to this compound and Isoflavone Anti-inflammatory Activity

Isoflavones are a class of polyphenolic compounds predominantly found in soybeans and other legumes. They are recognized for a variety of bioactive properties, including antioxidant, antimicrobial, and anti-inflammatory effects.[1] The anti-inflammatory capacity of isoflavones is largely attributed to their ability to suppress the production of pro-inflammatory cytokines and mediators such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and nitric oxide (NO).[1][2]

This compound is a derivative of daidzein, characterized by a methoxy group at the 3' position of the B-ring. While direct studies on its anti-inflammatory mechanisms are limited, research on other methoxylated isoflavones suggests that this structural modification may contribute to its biological activity. For instance, synthetic methoxylated isoflavones have demonstrated the ability to inhibit the overexpression of IL-6, IL-8, and CXCL1 in human keratinocytes.[3][4] Furthermore, the isoflavone metabolite irisolidone, which also possesses a methoxylated structure, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and extracellular signal-regulated kinase (ERK) signaling pathways.

Quantitative Data on the Bioactivity of this compound and Related Isoflavones

Specific quantitative data on the anti-inflammatory activity of this compound is not yet widely available in the public domain. However, data on its other biological activities and the anti-inflammatory effects of its parent compound, daidzein, provide valuable context.

| Compound | Assay | Target/Cell Line | Result | Reference |

| This compound | Analgesic Activity | Voltage-Gated Sodium Channels (VGSCs) | Potent inhibition of VGSCs, suggesting a role in pain modulation which can be linked to inflammation. | Not available in search results |

| Daidzein | IL-6 Production | IL-1β-stimulated MH7A synovial cells | Significant inhibition of IL-6 production. | [2] |

| Daidzein | NF-κB and ERK1/2 Activation | IL-1β-stimulated MH7A synovial cells | Significant inhibition of NF-κB p65 and ERK1/2 phosphorylation. | [2] |

| Daidzein | Pro-inflammatory Gene Expression | Adipocyte and Macrophage Co-Cultures | Decreased Ccl2 and Il6 mRNA levels. | [5] |

| Synthetic Methoxylated Isoflavones | Cytokine/Chemokine Production | Stimulated HaCaT keratinocytes | Inhibition of overexpressed IL-6, IL-8, and CXCL1. | [3][4] |

Key Experimental Protocols for Assessing Anti-inflammatory Effects

The following are detailed methodologies for key experiments commonly cited in the study of isoflavone anti-inflammatory activity.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or human synovial cell lines (e.g., MH7A) are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) or Interleukin-1β (IL-1β).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after treatment and stimulation.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines

-

Principle: ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate, wash, and add a substrate solution (e.g., TMB).

-

Stop the reaction and measure the absorbance at 450 nm.

-

Determine the cytokine concentration from the standard curve.

-

Western Blotting for Signaling Proteins

-

Principle: This technique is used to detect and quantify the expression and phosphorylation levels of proteins involved in signaling pathways like NF-κB and MAPK.

-

Procedure:

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, phospho-ERK).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Visualization of Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of isoflavones are primarily mediated through the modulation of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isoflavones are thought to inhibit this pathway by preventing the phosphorylation and degradation of IκB.

References

- 1. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of isoflavone derivatives on the production of inflammatory cytokines by synovial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effectiveness of synthetic methoxylated isoflavones in delivering to the skin and alleviating psoriasiform lesions via topical absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 5. The Dietary Isoflavone Daidzein Reduces Expression of Pro-Inflammatory Genes through PPARα/γ and JNK Pathways in Adipocyte and Macrophage Co-Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidative Properties of 3'-Methoxydaidzein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methoxydaidzein, a methoxylated derivative of the soy isoflavone daidzein, is emerging as a compound of significant interest in the field of antioxidant research and drug development. While direct quantitative data on its free-radical scavenging activity is still developing, related compounds and derivatives have demonstrated potent antioxidative and cytoprotective effects. This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidative properties, including its potential mechanisms of action involving key cellular signaling pathways such as Nrf2/HO-1 and MAPK. Detailed experimental protocols for assessing antioxidant activity and cellular effects are provided, alongside structured data tables for comparative analysis and visualizations of relevant biological pathways to facilitate further research and development.

Introduction to Isoflavones and Oxidative Stress

Isoflavones are a class of phytoestrogens naturally occurring in soybeans and other legumes. They have garnered considerable attention for their potential health benefits, which are often attributed to their antioxidant properties. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Antioxidants mitigate oxidative stress by neutralizing free radicals, thereby preventing cellular damage.

Daidzein, a primary isoflavone, and its metabolites have been the subject of extensive research. The antioxidant capacity of isoflavones is influenced by their chemical structure, including the number and position of hydroxyl and methoxy groups. While some studies suggest that daidzein itself has modest direct antioxidant activity in cell-free assays, its metabolites and derivatives, such as 3'-hydroxydaidzein and the related 3'-daidzein sulfonate, exhibit significant antioxidant and cytoprotective effects.[1][2] This indicates that metabolism and structural modifications, such as methoxylation at the 3' position, play a crucial role in determining the bioactivity of these compounds.

Quantitative Antioxidant Activity

Direct and comprehensive quantitative data on the free-radical scavenging activity of this compound from standardized assays like DPPH, ABTS, and ORAC are not yet widely available in the public domain. However, data from related isoflavones provide a valuable comparative context for its potential antioxidant efficacy. The following table summarizes the reported antioxidant activities of daidzein and some of its derivatives.

Table 1: Comparative Antioxidant Activity of Daidzein and its Derivatives

| Compound | Assay | IC50 / Activity | Source(s) |

| Daidzein | DPPH | Weak to moderate activity | [2] |

| Daidzein | TEAC | Weak to moderate activity | [2] |

| 3'-Hydroxydaidzein | DPPH | Strong antioxidant effects | [2] |

| 3'-Hydroxydaidzein | TEAC | Strong antioxidant effects | [2] |

| 3'-Daidzein Sulfonate | Cellular (MDA reduction) | Significant reduction in malondialdehyde | [1] |

| 3'-Daidzein Sulfonate | Cellular (SOD increase) | Significant increase in superoxide dismutase | [1] |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the free radical activity. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of Trolox, a water-soluble vitamin E analog.

Cellular Mechanisms of Antioxidant Action

Beyond direct free-radical scavenging, this compound and its analogs likely exert their antioxidant effects through the modulation of intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective proteins.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of protective enzymes like Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD).[1] Studies on 3'-daidzein sulfonate have shown that it can activate the Nrf2/HO-1 pathway, leading to a reduction in oxidative stress markers like malondialdehyde (MDA) and an increase in the activity of SOD.[1] It is plausible that this compound shares this mechanism of action.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway